[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Description
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a pyrrolidine-derived compound with a hydroxymethyl group at the 3-position of the pyrrolidine ring and a 4-methoxyphenyl substituent at the 1-position. Its molecular formula is C₁₂H₁₇NO₂ (MW: 219.32 g/mol), and its structure features a planar aromatic ring (4-methoxyphenyl) and a five-membered saturated pyrrolidine ring ().
Properties
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJUHUNKVLCGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary alcohol group undergoes oxidation under specific conditions, though steric hindrance from the pyrrolidine ring influences reactivity.
Key Findings :
-
Steric hindrance limits oxidation efficiency, requiring harsh conditions (e.g., CrO₃ in acetic acid).
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TEMPO/NaOCl systems produce chlorinated byproducts due to methoxy group sensitivity .
Esterification and Protection
The hydroxymethyl group participates in esterification and protection reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 h | Acetylated derivative | 85% | |
| TMSCl | DMF, 0°C → RT | Trimethylsilyl-protected alcohol | 78% | |
| Benzoyl chloride | Et₃N, DCM, 0°C | Benzoyl ester | 91% |
Mechanistic Insight :
-
Acetylation proceeds via nucleophilic acyl substitution, facilitated by pyridine as a base.
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Silyl protection enhances stability for subsequent reactions (e.g., Grignard additions).
Nucleophilic Substitution
The pyrrolidine nitrogen and methoxy group exhibit substitution potential.
Nitrogen Alkylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpyrrolidine derivative | 73% | |
| Benzyl bromide | NaH, THF, RT | N-Benzylpyrrolidine derivative | 68% |
Aromatic Demethylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | DCM, -78°C → RT | Phenolic derivative | 58% | |
| HI (48%) | AcOH, reflux | Deprotected aryl hydroxyl group | 65% |
Notable Challenges :
-
Demethylation requires strong Lewis acids (e.g., BBr₃) due to the electron-donating methoxy group.
Reductive Amination
The alcohol can be converted to an amine via intermediate ketone formation.
| Step | Reagent/Conditions | Intermediate/Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | CrO₃, AcOH, 50°C | Ketone | 62% | |
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH | Secondary amine | 54% |
Synthetic Utility :
-
This two-step sequence enables diversification of the pyrrolidine scaffold for drug discovery.
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring expansion.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Toluene, 110°C, 6 h | Piperidine derivative | 41% | |
| HCl (gas) | Et₂O, 0°C, 3 h | Chlorinated open-chain amine | 33% |
Limitations :
-
Low yields due to competing decomposition pathways.
Comparative Reactivity Data
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | Moderate (steric hindrance) | Acetic anhydride, TMSCl, CrO₃ |
| Pyrrolidine N | High (nucleophilic) | Methyl iodide, benzyl bromide |
| 4-Methoxyphenyl | Low (electron-donating) | BBr₃, HI |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol derivatives in cancer treatment. The following points summarize key findings:
-
Tubulin Polymerization Inhibition :
- Compounds similar to this compound have shown significant inhibition of tubulin polymerization, a critical process in cancer cell proliferation. For instance, the compound ARAP 22 demonstrated strong inhibition against multiple cancer cell lines, suggesting that derivatives of this compound may exhibit similar properties .
- Mechanism of Action :
- Case Studies :
Neuropharmacological Applications
The neuropeptide relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses and appetite regulation. Research indicates that this compound may act as an antagonist in this system:
- Antagonistic Activity :
- Structure-Activity Relationship (SAR) :
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials :
- Analytical Techniques :
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group allows for specific binding interactions, while the pyrrolidine ring provides structural stability. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. Fluorinated Derivatives
- [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4): Key Difference: Fluorine at the ortho position of the phenyl ring. Impact: The ortho-fluorine introduces steric hindrance and alters electronic effects compared to the para-methoxy group. This reduces planarity and may decrease π-π stacking interactions with biological targets. Applications: Used in pharmaceutical research for structure-activity relationship (SAR) studies .
- [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol: Key Difference: Fluorine adjacent to the methoxy group on the phenyl ring. This compound is noted for versatility in drug discovery .
b. Pyridine-Containing Analogs
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (Catalog #HB085): Key Difference: Replacement of the 4-methoxyphenyl group with a fluoropyridinyl moiety. Impact: The pyridine ring introduces basicity (pKa ~5–6) and hydrogen-bond acceptor sites, altering pharmacokinetic properties. Priced at $220–$2640, it is commercially available for kinase inhibitor research .
Modifications on the Pyrrolidine Ring
a. Nitro and Methyl Substituents
- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol: Key Difference: Nitro group at the 3-position and methyl group at the 1-position. Impact: The nitro group increases molecular polarity (logP reduction) and may confer electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Crystallographic data reveals a dihedral angle of 70.6° between the phenyl and pyrrolidine rings, suggesting conformational rigidity .
b. Ketone vs. Hydroxymethyl Groups
- 1-(4-Methoxyphenyl)pyrrolidin-2-one: Key Difference: Replacement of the hydroxymethyl group with a ketone. Impact: The ketone eliminates hydrogen-bond donor capacity, reducing solubility in aqueous media. This analog is used in studies of metabolic stability .
Salt Forms and Commercial Availability
- (4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride: Key Difference: Hydrochloride salt form with an ortho-methoxy substituent. Impact: The salt improves aqueous solubility (critical for in vivo studies) but may alter bioavailability. Priced at $400–$4800, it is available for preclinical testing .
Biological Activity
The compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, also known as 4-methoxyphenylpyrrolidin-3-ylmethanol, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO\
- Molecular Weight : 205.27 g/mol
- CAS Number : 101769-01-1
Structure
The structure of this compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group. This unique arrangement is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Receptor Interaction : The methoxy group enhances the compound's binding affinity to specific receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example:
- Case Study : A series of pyrrolidine derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Results demonstrated that modifications in the methoxy group significantly influenced cytotoxicity levels (Flynn et al., 2023) .
Antimicrobial Activity
Research has shown that compounds similar to this compound possess antimicrobial properties:
- Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and cell death.
- Case Study : In vitro studies revealed that certain derivatives exhibited synergistic effects when combined with traditional antibiotics against resistant strains of bacteria (Molecules, 2024) .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects attributed to the modulation of neurotransmitter release:
- Research Findings : Animal models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function post-injury.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology : A multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrolidine ring via cyclization reactions (e.g., using formaldehyde under acidic conditions, as seen in analogous pyrrolidine derivatives) .
- Step 2 : Functionalization of the pyrrolidine nitrogen with a 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling .
- Step 3 : Introduction of the hydroxymethyl group at the 3-position, often through oxidation-reduction sequences (e.g., NaBH4 reduction of a ketone intermediate) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- 1H NMR : Key signals include:
- A singlet at δ ~3.8 ppm for the methoxy group.
- Multiplet signals between δ 3.1–3.3 ppm for the pyrrolidine ring protons.
- A broad peak at δ ~4.5 ppm for the hydroxyl group (exchangeable in D2O) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the pyrrolidine ring influence the compound’s reactivity in downstream functionalization?
- Steric Effects : Bulky substituents at the 1-position (e.g., 4-methoxyphenyl) hinder nucleophilic attacks at the 3-position hydroxymethyl group, necessitating tailored catalysts (e.g., bulky ligands in cross-coupling reactions) .
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance the electron density of the pyrrolidine ring, facilitating electrophilic aromatic substitution or oxidation reactions .
- Case Study : Analogous compounds like [1-(4-chlorophenyl)pyrrolidin-3-yl]methanol show reduced reactivity in esterification due to electron-withdrawing Cl substituents .
Q. What computational methods can predict the binding affinity of this compound derivatives to biological targets (e.g., enzymes)?
- Docking Studies : Software like AutoDock Vina assesses interactions with active sites (e.g., bacterial biotin carboxylase) by analyzing hydrogen bonds between the hydroxymethyl group and catalytic residues .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values for aryl groups) with inhibitory activity (IC50) .
Q. How can contradictions in reported biological activity data for pyrrolidine derivatives be resolved?
- Data Triangulation : Compare assays under standardized conditions (e.g., MIC values against E. coli using CLSI guidelines) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., oxidized pyrrolidine rings) that may contribute to observed discrepancies .
- Structural Confirmation : X-ray crystallography verifies stereochemistry (e.g., R/S configuration at the 3-position), which impacts target binding .
Methodological Considerations
- Synthetic Challenges : Trace impurities (e.g., residual Pd in coupling reactions) require scavengers like SiliaMetS Thiol .
- Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) and dose-response curves to validate potency .
- Data Reproducibility : Report solvent purity (e.g., anhydrous methanol stored over molecular sieves) and reaction monitoring (TLC/RAMAN) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
